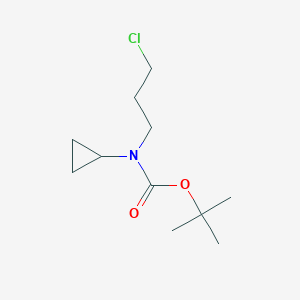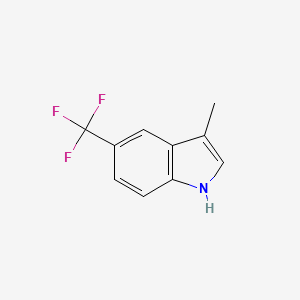
3-Methyl-5-(trifluoromethyl)-1H-indole
説明
3-Methyl-5-(trifluoromethyl)-1H-indole, also known as MTI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTI is a derivative of indole, a naturally occurring heterocyclic compound that is found in many plant and animal species. The trifluoromethyl group in MTI makes it a highly lipophilic compound, which has implications for its use in various scientific applications. In
科学的研究の応用
Enantioselective Synthesis
- Friedel-Crafts Alkylation : A study by Kashikura et al. (2010) in "Chemistry, an Asian journal" focuses on the enantioselective Friedel-Crafts alkylation of indoles using trifluoropyruvate, catalyzed by chiral phosphoric acid. This method is significant for introducing the trifluoromethyl group into indole derivatives, enhancing their physical, chemical, and biological properties (Kashikura, Itoh, Mori, & Akiyama, 2010).
Synthesis of Biologically Active Compounds
- 3-Phenylsulfonyl-2-Trifluoromethyl-1H-Indoles : López et al. (2017) in the "Journal of Fluorine Chemistry" developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles. These compounds have applications in antiviral and anticancer treatments (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).
Microwave-Assisted Synthesis
- Novel Compounds with Antimicrobial Evaluation : Gomha and Riyadh (2011) in "Molecules" presented a microwave-assisted synthesis of novel compounds, including 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, with potential antimicrobial activities (Gomha & Riyadh, 2011).
Solid-Phase Synthesis
- 2,3,5-Trisubstituted Indoles : Wu et al. (2001) in "Organic letters" demonstrated the solid-phase synthesis of 2,3,5-trisubstituted indoles. This approach involves palladium-mediated coupling and intramolecular cyclization, important for creating diverse indole derivatives (Wu, Ding, Gray, & Schultz, 2001).
Cu-Catalyzed Functionalization
- Direct CH-Functionalization : Tsyshchuk et al. (2014) in the "European Journal of Organic Chemistry" developed a Cu-catalyzed method for the direct CH-functionalization of indole, introducing trifluoromethyl and carboxylate functions into the indole core (Tsyshchuk, Vorobyeva, Peregudov, & Osipov, 2014).
Nenitzescu Synthesis
- Key Intermediate in Androgen Receptor Modulators : Boros et al. (2011) in the "Journal of Heterocyclic Chemistry" outlined a scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, key in the synthesis of selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011).
QSAR Study
- Anti-Tubercular Agents : Shahlaei et al. (2009) in "Research in Pharmaceutical Sciences" conducted a QSAR study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents, demonstrating quantitative relationships between molecular structure and anti-tubercular activity (Shahlaei, Fassihi, & Nezami, 2009).
Crystal Structure Analysis
- Indole Derivatives for Mycobacterium tuberculosis : Sharma et al. (2021) in "Molecular Crystals and Liquid Crystals" studied the crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) for insights into inhibition properties against Mycobacterium tuberculosis (Sharma, Begam, Karmakar, Brahmachari, & Gupta, 2021).
Site Selectivity in Indole Framework
- Controlling Alkenylation of Indoles : Lanke et al. (2016) in "Organic letters" demonstrated how the electronic nature of the ketone directing group affects the site selectivity in the indole framework during alkenylation processes (Lanke, Bettadapur, & Prabhu, 2016).
特性
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-5-14-9-3-2-7(4-8(6)9)10(11,12)13/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIFQTJIKXCGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

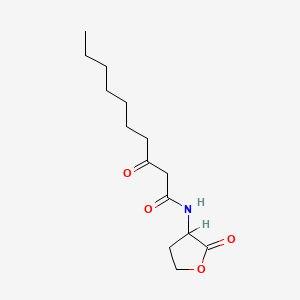
![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)
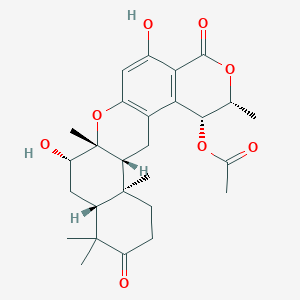
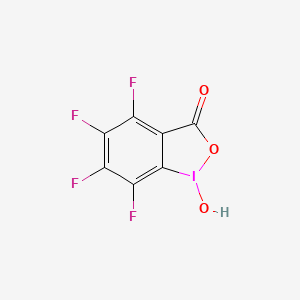
![4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine](/img/structure/B3039190.png)
![2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3039191.png)

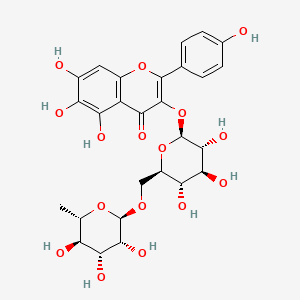
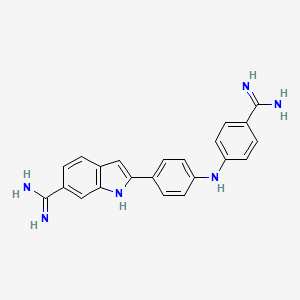
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3039199.png)
![6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3039201.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B3039202.png)
![4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B3039203.png)
